An In-depth Technical Guide to 1-Chloro-4-(4-nitrophenoxy)benzene (CAS 1836-74-4): Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Chloro-4-(4-nitrophenoxy)benzene (CAS 1836-74-4): Properties, Synthesis, and Applications
This guide offers a comprehensive technical overview of 1-Chloro-4-(4-nitrophenoxy)benzene, a diaryl ether of significant interest in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, outlines a robust synthesis protocol with mechanistic insights, details critical safety information, and explores its potential as a versatile intermediate for creating more complex molecular architectures.
Chemical Identity and Physicochemical Properties
1-Chloro-4-(4-nitrophenoxy)benzene is an aromatic compound characterized by a diaryl ether linkage, with a chloro substituent on one phenyl ring and a nitro group on the other, both in the para position. This substitution pattern significantly influences its reactivity and physical properties.
Table 1: Chemical Identifiers for 1-Chloro-4-(4-nitrophenoxy)benzene
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1836-74-4 | [1][2][3] |
| Molecular Formula | C₁₂H₈ClNO₃ | [1][2][3] |
| Molecular Weight | 249.65 g/mol | [1][2] |
| IUPAC Name | 1-chloro-4-(4-nitrophenoxy)benzene | [1] |
| Synonyms | 4-Chlorophenyl 4'-nitrophenyl ether, p-Chlorophenyl p-nitrophenyl ether, 4-Chloro-4'-nitrodiphenyl ether | [1][2] |
| InChIKey | GDEZSMXXDMVYHT-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1[O-])OC2=CC=C(C=C2)Cl |[1][2] |
The physical characteristics of the compound are summarized below. Its solid nature and distinct melting point are typical for a molecule of this size and polarity.
Table 2: Physicochemical Properties of 1-Chloro-4-(4-nitrophenoxy)benzene
| Property | Value | Source |
|---|---|---|
| Physical State | Solid, Crystalline (predicted) | |
| Melting Point | 76 °C | [2] |
| Boiling Point | Data not readily available. Estimated to be >300 °C based on related structures.[4] |
| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, toluene, and ethers.[5] | |
Caption: 2D structure of 1-Chloro-4-(4-nitrophenoxy)benzene.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 1-Chloro-4-(4-nitrophenoxy)benzene. While raw spectral data is best obtained experimentally, the expected profile can be predicted from its structure.[1]
-
¹H NMR: The spectrum is expected to show two distinct sets of signals in the aromatic region (approx. 6.9-8.3 ppm). Due to the para-substitution on both rings, each ring should produce a pair of doublets (an AA'BB' system), integrating to 4 protons each. The electron-withdrawing nitro group will shift the protons on its adjacent ring further downfield compared to the protons on the chloro-substituted ring.
-
¹³C NMR: The spectrum will display signals for 12 carbon atoms. Due to symmetry, only 6 unique aromatic carbon signals are expected: four C-H signals and two quaternary carbon signals (C-O, C-NO₂, C-Cl, C-O). The carbon attached to the nitro group will be significantly deshielded.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include:
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O-C stretching for the diaryl ether linkage around 1240 cm⁻¹.
-
C-Cl stretching around 700-800 cm⁻¹.
-
Aromatic C=C and C-H stretching in their usual regions.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 249. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.
Synthesis and Reactivity
Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)
1-Chloro-4-(4-nitrophenoxy)benzene is readily synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The reaction between 4-chlorophenol and 1-chloro-4-nitrobenzene is a common and effective approach.
Reaction Scheme:
4-Chlorophenol + 1-Chloro-4-nitrobenzene → 1-Chloro-4-(4-nitrophenoxy)benzene + HCl
Causality of Experimental Choices:
-
Nucleophile Generation: A strong base (e.g., potassium carbonate, sodium hydride) is required to deprotonate the weakly acidic 4-chlorophenol, generating the more potent 4-chlorophenoxide nucleophile.
-
Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the nucleophile, thereby enhancing its reactivity.
-
Temperature: The reaction typically requires heating (e.g., 80-150 °C) to overcome the activation energy associated with disrupting the aromaticity of the nitro-substituted ring.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a sufficient volume of dry DMF to dissolve the reactants.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium 4-chlorophenoxide salt.
-
Add 1-chloro-4-nitrobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold water, which will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-Chloro-4-(4-nitrophenoxy)benzene.
Caption: Workflow for the synthesis of the target compound.
Key Reactivity
The primary site of reactivity for further synthetic elaboration is the nitro group.
-
Reduction of the Nitro Group: The nitro group can be selectively and efficiently reduced to an amine group (-NH₂) using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). This transformation yields 4-(4-chlorophenoxy)aniline, a valuable bifunctional intermediate. The resulting amino group can then participate in a wide range of reactions, including amide bond formation, diazotization, and N-alkylation, making it a cornerstone for building diverse molecular libraries.
Safety and Handling
1-Chloro-4-(4-nitrophenoxy)benzene is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.[1] The GHS classification highlights its potential for causing irritation, sensitization, and serious eye damage.[1][3]
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictograms | GHS07 (Exclamation Mark), GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][3] H317: May cause an allergic skin reaction.[1][3] H318: Causes serious eye damage.[1][3] H335: May cause respiratory irritation.[1][3] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling Recommendations:
-
Engineering Controls: Use this chemical only in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
It is also critical to note that a common precursor, 1-chloro-4-nitrobenzene (CAS 100-00-5) , is a suspected carcinogen and mutagen.[6][7][8] Researchers must handle this starting material with extreme caution and be aware of its distinct and more severe hazard profile.
Applications in Research and Drug Development
While not an end-product drug itself, 1-Chloro-4-(4-nitrophenoxy)benzene serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
-
Scaffold for Bioactive Molecules: The diaryl ether linkage is a privileged structure found in numerous biologically active compounds, including certain antibiotics, anticancer agents, and herbicides. This compound provides a pre-formed diaryl ether core that can be further functionalized.
-
Intermediate for Amine Derivatives: As previously discussed, the reduction of the nitro group to an amine is the most powerful application of this intermediate. The resulting 4-(4-chlorophenoxy)aniline can be used as a key precursor in the synthesis of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature aniline or anilide-type structures for hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
-
Antimicrobial Agents: The synthesis of novel sulfonamides or other heterocyclic systems with potential antimicrobial activity can start from this aniline derivative.
-
Materials Science: The rigid, aromatic structure makes it a candidate for incorporation into polymers or organic electronic materials after suitable modification.
-
The strategic placement of the chloro and (pre-amino) nitro groups at opposite ends of the molecule allows for orthogonal chemical modifications, making it a highly versatile tool for systematic drug design and structure-activity relationship (SAR) studies.
References
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PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 15786. Retrieved from [Link].
- UNEP Publications. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.
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CAS Common Chemistry. 1-Chloro-4-(4-nitrophenoxy)benzene. Retrieved from [Link].
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PubChem. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474. Retrieved from [Link].
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NIST. Benzene, 1-chloro-4-nitro-. Retrieved from [Link].
- Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Chloro-4-nitrobenzene.
- CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
- Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.
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ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... Retrieved from [Link].
- Google Patents. CN103086892A - Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide.
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Wikipedia. 4-Nitrochlorobenzene. Retrieved from [Link].
- Cayman Chemical. (2024). Nitrofen - Safety Data Sheet.
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Chemsrc. 4-NITROPHENYL PHENYL ETHER | CAS#:620-88-2. Retrieved from [Link].
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